molecular formula C20H18N2O6S B15030616 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid

Cat. No.: B15030616
M. Wt: 414.4 g/mol
InChI Key: QNHAAQLRLRPPBH-UHFFFAOYSA-N
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Description

3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a complex organic compound that features a thiazolidinone ring, a benzoic acid moiety, and an ethoxycarbonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)aniline with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane/water at elevated temperatures (70-80°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione share structural similarities and are known for their biological activities.

    Benzoic Acid Derivatives: Compounds such as salicylic acid and its derivatives are well-known for their medicinal properties.

Uniqueness

What sets 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid apart is the combination of the thiazolidinone ring and the ethoxycarbonyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C20H18N2O6S

Molecular Weight

414.4 g/mol

IUPAC Name

3-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-6-8-15(9-7-13)21-16-17(23)22(20(27)29-16)11-12-4-3-5-14(10-12)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)

InChI Key

QNHAAQLRLRPPBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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